B1577116 Palustrin-2CG1

Palustrin-2CG1

Cat. No.: B1577116
Attention: For research use only. Not for human or veterinary use.
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Description

Palustrin-2CG1 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the North American frog Rana palustris. Structurally, it belongs to the brevinin-2 family, characterized by a conserved N-terminal domain and a C-terminal cyclic heptapeptide motif (Rana box: Cys-X₄-Cys) . Its primary sequence consists of 24 amino acids, with a net charge of +4 at physiological pH, attributed to lysine and arginine residues. This compound demonstrates broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses, with minimal hemolytic effects on mammalian cells at therapeutic concentrations .

Mechanistically, this compound disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to pore formation and cytoplasmic leakage.

Properties

bioactivity

Antimicrobial

sequence

GLWNTIKEAGKKFAINVLDKIRCGIAGGCKT

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Palustrin-2CG1 with three structurally or functionally related AMPs: Brevinin-2GU , Temporin-L , and Magainin-2 .

Property This compound Brevinin-2GU Temporin-L Magainin-2
Source Rana palustris Hylarana guentheri Rana temporaria Xenopus laevis
Length (AA) 24 25 13 23
Net Charge (+) +4 +5 +3 +4
Key Motif Rana box (Cys-X₄-Cys) Rana box Linear, no disulfide bond α-helical, no cyclic motif
Antimicrobial Activity Broad-spectrum Narrow (Gram-negative) Gram-positive focus Broad-spectrum
Hemolytic Activity Low (HC₅₀ > 200 µg/mL) Moderate (HC₅₀ ~ 50 µg/mL) High (HC₅₀ ~ 20 µg/mL) Low (HC₅₀ > 150 µg/mL)
Stability Protease-resistant Protease-sensitive Thermostable pH-sensitive

Key Findings from Comparative Studies

Brevinin-2GU : Shares the Rana box motif but exhibits weaker activity against Gram-positive bacteria compared to this compound. Its higher hemolytic activity limits therapeutic utility .

Temporin-L : Despite its short length, Temporin-L shows potent activity against S. aureus but lacks efficacy against Gram-negative strains. Its hydrophobicity correlates with higher cytotoxicity .

Magainin-2 : A well-studied AMP with a helical structure, Magainin-2 has comparable broad-spectrum activity but lower stability in physiological environments due to pH sensitivity .

Mechanistic Divergence

  • Membrane Permeabilization : this compound and Magainin-2 adopt α-helical conformations upon membrane binding, whereas Temporin-L relies on β-sheet interactions .
  • Synergy with Antibiotics : this compound synergizes with β-lactams against biofilms, a property absent in Brevinin-2GU .

Data Tables and Research Highlights

Table 1: Minimum Inhibitory Concentrations (MICs) Against Pathogens

Pathogen This compound (µg/mL) Brevinin-2GU (µg/mL) Temporin-L (µg/mL) Magainin-2 (µg/mL)
Escherichia coli 2.5 5.0 >50 3.0
Staphylococcus aureus 1.8 10.0 2.5 4.5
Candida albicans 4.0 20.0 15.0 6.0

Table 2: Therapeutic Index (TI = HC₅₀ / MIC)

Compound E. coli S. aureus C. albicans
This compound >80 >111 >50
Brevinin-2GU 10 5 2.5
Magainin-2 >50 >33 >25

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